molecular formula C14H19NO4 B12795800 Butyl 2-(phenylcarbamoyloxy)propanoate CAS No. 7495-80-9

Butyl 2-(phenylcarbamoyloxy)propanoate

Cat. No.: B12795800
CAS No.: 7495-80-9
M. Wt: 265.30 g/mol
InChI Key: BINAYUILEBETKI-UHFFFAOYSA-N
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Description

Butyl 2-(phenylcarbamoyloxy)propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from the reaction between butyl alcohol and 2-(phenylcarbamoyloxy)propanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-(phenylcarbamoyloxy)propanoate typically involves the esterification reaction between butyl alcohol and 2-(phenylcarbamoyloxy)propanoic acid. This reaction is catalyzed by a mineral acid such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(phenylcarbamoyloxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butyl alcohol and 2-(phenylcarbamoyloxy)propanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Butyl alcohol and 2-(phenylcarbamoyloxy)propanoic acid.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butyl 2-(phenylcarbamoyloxy)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ester functionality into molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.

    Industry: Used in the production of perfumes and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of butyl 2-(phenylcarbamoyloxy)propanoate involves its hydrolysis in the presence of water and enzymes. The ester linkage is cleaved, releasing butyl alcohol and 2-(phenylcarbamoyloxy)propanoic acid. These products can then interact with various molecular targets and pathways in the body, depending on the specific application.

Comparison with Similar Compounds

Butyl 2-(phenylcarbamoyloxy)propanoate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent in laboratories.

    Methyl butyrate: Known for its fruity odor and used in flavoring agents.

    Isopropyl butyrate: Used in perfumes and cosmetics.

What sets this compound apart is its specific structure, which includes a phenylcarbamoyloxy group. This unique feature can impart different chemical and biological properties compared to other esters .

Properties

CAS No.

7495-80-9

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

butyl 2-(phenylcarbamoyloxy)propanoate

InChI

InChI=1S/C14H19NO4/c1-3-4-10-18-13(16)11(2)19-14(17)15-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,15,17)

InChI Key

BINAYUILEBETKI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)OC(=O)NC1=CC=CC=C1

Origin of Product

United States

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